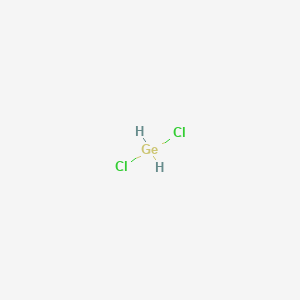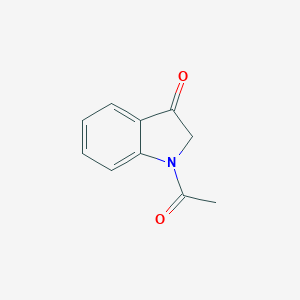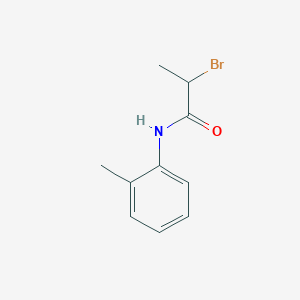![molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2](/img/structure/B91373.png)
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound belonging to the dibenzazepine family. This compound is characterized by its unique structure, which includes a dibenzazepine core with a 3-chloropropanoyl substituent. Dibenzazepines are known for their diverse pharmacological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.
Chloropropanoylation: The 10,11-dihydro-5H-dibenzo[b,f]azepine is then subjected to chloropropanoylation using 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticonvulsants and antidepressants.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit sodium channels, thereby reducing neuronal excitability and exerting anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An anticonvulsant and mood-stabilizing drug with a similar dibenzazepine core.
Imipramine: An antidepressant with a dibenzazepine structure.
Clomipramine: Another antidepressant with a dibenzazepine core.
Uniqueness
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific chloropropanoyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other dibenzazepine derivatives and makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZSZTVGIGNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)




